![molecular formula C15H20N2O5 B2945746 N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-phenyloxalamide CAS No. 2320468-80-0](/img/structure/B2945746.png)
N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-phenyloxalamide
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Overview
Description
N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-phenyloxalamide, commonly known as HET0016, is a potent inhibitor of the enzyme 20-HETE synthase. This compound has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation.
Mechanism of Action
HET0016 inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and has been implicated in the development of hypertension, cancer, and inflammation. By inhibiting the synthesis of 20-HETE, HET0016 reduces vasoconstriction, cancer cell growth, and inflammation.
Biochemical and Physiological Effects:
HET0016 has been shown to have several biochemical and physiological effects. In animal models, HET0016 has been shown to reduce blood pressure, inhibit cancer cell growth and metastasis, and reduce inflammation. HET0016 has also been shown to have a protective effect on the heart, reducing damage from ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
One advantage of HET0016 is its potency as an inhibitor of 20-HETE synthase. This makes it a valuable tool for studying the role of 20-HETE in various diseases. However, one limitation of HET0016 is its potential toxicity. HET0016 has been shown to have toxic effects on the liver and kidneys in animal models, which may limit its use in clinical trials.
Future Directions
There are several future directions for research on HET0016. One direction is to further explore its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation. Another direction is to investigate the potential toxicity of HET0016 and develop strategies to mitigate its toxic effects. Additionally, there is a need to develop more potent and selective inhibitors of 20-HETE synthase for use in clinical trials.
Synthesis Methods
The synthesis of HET0016 involves the reaction of 3-(2-hydroxyethoxy)tetrahydrofuran-3-ylmethylamine with N-phenyloxamic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting compound is then purified by column chromatography to obtain pure HET0016. The synthesis of HET0016 has been described in detail in several research articles.
Scientific Research Applications
HET0016 has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, HET0016 has been shown to reduce blood pressure in animal models by inhibiting the synthesis of 20-HETE, a potent vasoconstrictor. In cancer, HET0016 has been shown to inhibit the growth and metastasis of various cancer cell lines by blocking the production of 20-HETE. In inflammation, HET0016 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c18-7-9-22-15(6-8-21-11-15)10-16-13(19)14(20)17-12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLOLDBCOOUZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NC2=CC=CC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-phenyloxalamide |
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